molecular formula C17H29BrOS B14493329 Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide CAS No. 63942-00-7

Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide

Cat. No.: B14493329
CAS No.: 63942-00-7
M. Wt: 361.4 g/mol
InChI Key: AUZGTABOHFPXGL-UHFFFAOYSA-N
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Description

Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide is a chemical compound with the molecular formula C17H29OS·Br . It is known for its unique structure, which includes a sulfonium ion bonded to a decyl group and a 4-hydroxyphenylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide typically involves the reaction of decyl bromide with 4-hydroxybenzyl alcohol in the presence of a sulfonium salt . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the sulfonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different sulfonium derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide involves its interaction with cellular components. The sulfonium ion can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. This interaction can affect various molecular targets and pathways, including enzymes and membrane proteins, resulting in antimicrobial and antifungal effects .

Comparison with Similar Compounds

Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide can be compared with other sulfonium compounds, such as:

    Methylsulfonium bromide: A simpler sulfonium compound with a methyl group instead of a decyl group.

    Ethylsulfonium bromide: Similar to methylsulfonium bromide but with an ethyl group.

    Phenylsulfonium bromide: Contains a phenyl group instead of a decyl group.

Properties

CAS No.

63942-00-7

Molecular Formula

C17H29BrOS

Molecular Weight

361.4 g/mol

IUPAC Name

decyl-[(4-hydroxyphenyl)methyl]sulfanium;bromide

InChI

InChI=1S/C17H28OS.BrH/c1-2-3-4-5-6-7-8-9-14-19-15-16-10-12-17(18)13-11-16;/h10-13,18H,2-9,14-15H2,1H3;1H

InChI Key

AUZGTABOHFPXGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[SH+]CC1=CC=C(C=C1)O.[Br-]

Origin of Product

United States

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